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Compound of Interest

Compound Name:
2',3,3,4'-

Tetramethylbutyrophenone

Cat. No.: B1325444 Get Quote

IUPAC Name: 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone

Synonyms: 2',3,3,4'-Tetramethylbutyrophenone, UKRORGSYN-BB BBV-5117719

This technical guide provides a comprehensive overview of 2',3,3,4'-
Tetramethylbutyrophenone, focusing on its chemical identity, synthesis, and analytical

characterization. Due to the limited availability of specific experimental data for this compound

in publicly accessible literature, this guide also incorporates general principles and protocols

applicable to the broader class of butyrophenones. This information is intended for researchers,

scientists, and professionals in drug development.

Chemical and Physical Properties
While specific experimentally determined data for 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-

butanone is scarce, predicted properties and data for structurally similar compounds provide

valuable insights.
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Property Value Source

Molecular Formula C14H20O ---

Molecular Weight 204.31 g/mol ---

Predicted Boiling Point 291.1 ± 9.0 °C [1]

Predicted Density 0.930 ± 0.06 g/cm³ [1]

CAS Number 898764-47-1 [1]

Synthesis
The synthesis of 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone can be achieved via a

Friedel-Crafts acylation reaction. This well-established method is a cornerstone of aromatic

ketone synthesis.

Experimental Protocol: Friedel-Crafts Acylation
Objective: To synthesize 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone from m-xylene and

3,3-dimethylbutanoyl chloride.

Materials:

m-Xylene (1,3-dimethylbenzene)

3,3-Dimethylbutanoyl chloride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (CH₂Cl₂)

Hydrochloric acid (HCl), 1M aqueous solution

Saturated sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware and equipment for reflux and extraction
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Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to

anhydrous dichloromethane.

Cool the suspension to 0°C in an ice bath.

Slowly add 3,3-dimethylbutanoyl chloride (1.0 equivalent) to the stirred suspension.

After the addition is complete, add m-xylene (1.2 equivalents) dropwise via the dropping

funnel.

Once the addition of m-xylene is complete, remove the ice bath and allow the reaction

mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as

monitored by Thin Layer Chromatography (TLC).

Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane.

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution,

and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to

yield the crude product.

The crude 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone can be purified by column

chromatography on silica gel or by vacuum distillation.

Logical Workflow for Synthesis
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Synthesis Workflow for 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone
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(0°C to RT)

Anhydrous AlCl₃
in Dichloromethane
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Workup:
Extraction with DCM,

Washes (HCl, NaHCO₃, Brine)

Purification:
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Vacuum Distillation

1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone
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Caption: General workflow for the synthesis via Friedel-Crafts acylation.

Analytical Characterization
Comprehensive characterization of the synthesized compound is crucial. Standard

spectroscopic and chromatographic techniques are employed for this purpose.

Experimental Protocols for Analysis
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1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Dissolve a sample (5-10 mg) in deuterated chloroform (CDCl₃). Record the

spectrum on a 400 MHz or higher spectrometer. Expected signals would include aromatic

protons, and aliphatic protons corresponding to the methyl groups.

¹³C NMR: Use a more concentrated sample (20-50 mg) in CDCl₃. Record the spectrum on

the same instrument. Expected signals would include carbons of the aromatic ring, the

carbonyl group, and the aliphatic carbons.

2. Mass Spectrometry (MS):

Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or by direct

infusion Electrospray Ionization (ESI-MS). The molecular ion peak [M]+ or protonated

molecule [M+H]+ should be observed at m/z corresponding to the molecular weight of

204.31.

3. Infrared (IR) Spectroscopy:

Acquire the spectrum using an ATR-FTIR spectrometer. A strong absorption band

characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹.

4. High-Performance Liquid Chromatography (HPLC):

Method: Reversed-phase HPLC with a C18 column.

Mobile Phase: A gradient of acetonitrile and water.

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the

aromatic ketone (e.g., 254 nm).

Logical Workflow for Analysis
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Analytical Workflow for 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone

Synthesized Compound

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(GC-MS or ESI-MS)

IR Spectroscopy
(FTIR-ATR)

HPLC
(Purity Assessment)

Structure Confirmation Purity > 95%
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Caption: Standard analytical workflow for structural confirmation and purity assessment.

Potential Biological Activity and Signaling Pathways
(Hypothetical)
While no specific biological data for 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone has been

found, butyrophenones as a class are known to interact with dopamine and serotonin

receptors, often acting as antagonists. This activity is the basis for their use as antipsychotic

medications.

Based on the general structure-activity relationships (SAR) of butyrophenones, it can be

hypothesized that 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone may exhibit some affinity for

dopamine D2 and/or serotonin 5-HT2A receptors. The interaction with these G protein-coupled

receptors (GPCRs) would likely modulate downstream signaling cascades involving adenylyl

cyclase and phospholipase C.

Hypothetical Signaling Pathway
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Hypothetical Signaling Pathway of a Butyrophenone
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Caption: A hypothetical antagonistic effect on the Dopamine D2 receptor signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1325444?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1325444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer: This guide has been compiled based on available chemical information and general

principles of organic chemistry and pharmacology. The lack of specific published research on

2',3,3,4'-Tetramethylbutyrophenone necessitates that the experimental protocols and

biological activity discussions be considered as general frameworks rather than definitive,

validated procedures for this specific molecule. Researchers should conduct their own

validation and optimization of any methods described herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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